molecular formula C24H31N3O4 B6117129 N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

Cat. No. B6117129
M. Wt: 425.5 g/mol
InChI Key: UUMKPWZSNSIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has also been found to interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of seizures.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has also been found to inhibit the activity of enzymes involved in tumor growth and reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has several advantages for lab experiments. It has been shown to be effective in reducing inflammation and tumor growth in animal models, making it a promising candidate for further research. However, the synthesis of N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is a complex process that requires expertise in organic chemistry, which may limit its use in certain labs.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide. One potential application is in the treatment of epilepsy, as N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been found to interact with the GABA-A receptor, which is involved in the regulation of seizures. Another potential application is in the treatment of cancer, as N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been found to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide and its potential therapeutic applications.

Synthesis Methods

N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide can be synthesized using a multi-step process involving the reaction of 3-phenoxybenzyl chloride with piperazine, followed by the reaction of the resulting product with ethyl 3-oxobutanoate and finally, the reaction of the product with ethyl 3-chloropropionate. The synthesis of N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant properties. N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-(3-ethoxypropyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-2-30-15-7-12-25-23(28)17-22-24(29)26-13-14-27(22)18-19-8-6-11-21(16-19)31-20-9-4-3-5-10-20/h3-6,8-11,16,22H,2,7,12-15,17-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKPWZSNSIAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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